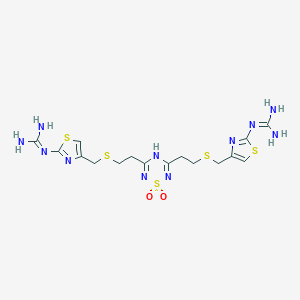

Famotidine dimer

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRXZFHNRLQONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N11O2S5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30237600 | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89268-62-2 | |

| Record name | Famotidine dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089268622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotidine dimer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30237600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTIDINE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W954S5W09G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Pathways of Famotidine Dimer Formation

Elucidation of Reaction Mechanisms Leading to Dimerization

The formation of the famotidine (B1672045) dimer, identified as Famotidine Related compound B, involves specific chemical reactions. google.com The structure of this dimer is 3,5-bis[2-[[[2-[(diaminomethylene)amino]thiazol-4-yl]methyl]sulfanyl]ethyl]-4H-1,2,4,6-thiatriazine 1,1-dioxide. google.com

The dimerization and degradation of famotidine can be triggered by interactions with certain excipients and environmental conditions. scirp.orgchineway.com.cn Key factors include:

Excipient Interactions: Certain excipients used in famotidine formulations can react with the active pharmaceutical ingredient. For instance, aldehydes present in flavoring agents, such as benzaldehyde (B42025) in cherry flavor, can react with famotidine. google.comscirp.orgresearchgate.net This interaction can lead to the formation of impurities, although the direct formation of the dimer from this specific reaction is not explicitly detailed. Studies have also shown incompatibilities between famotidine and excipients like Emdex and PEG6000. ekb.eg

Environmental Factors: Conditions such as heat, humidity, and light can facilitate degradation and dimerization. scirp.orgchineway.com.cn The chemical nature of the excipient, the drug-to-excipient ratio, moisture content, and the microenvironmental pH of the drug-excipient mixture are all contributing factors. scirp.org For example, prolonged storage at elevated temperatures, such as 60°C, has been shown to induce adduct formation in other drugs, a principle that can apply to famotidine. scirp.org

pH Conditions: Famotidine is known to be unstable in both strongly acidic and alkaline environments. researchgate.net The pH of a solution can significantly influence the rate and pathway of its degradation. researchgate.net Hydrolysis in acidic and alkaline media leads to the formation of various degradation products. researchgate.net

A summary of influential factors is presented in the table below.

| Factor | Description |

| Excipients | Aldehydes (e.g., Benzaldehyde), Emdex, PEG6000. google.comscirp.orgresearchgate.netekb.eg |

| Environmental | Heat, humidity, light, moisture. scirp.orgchineway.com.cn |

| pH | Both strongly acidic and alkaline conditions promote degradation. researchgate.net |

Under basic conditions (e.g., in 2 M NaOH), famotidine degrades to form intermediates such as [3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionyl]sulfamide and [3-[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propionamide. nih.gov These intermediates can further decompose. nih.gov The formation of a famotidine sulfinyl imine has been identified when famotidine interacts with benzaldehyde. google.com

A proposed mechanism for the formation of a degradant involves the formation of a Schiff base, followed by double bond isomerization and subsequent hydrolysis. researchgate.net It is plausible that similar reactive intermediates could be involved in the dimerization process, potentially through pathways involving radical or ionic species. For instance, computational studies on other thiocarbonyl S-methanides suggest that dimerization can occur via a stepwise process involving a stabilized 1,6-diradical intermediate. beilstein-journals.org

Kinetics of Dimer Formation and Reaction Rate Determination

The kinetics of famotidine degradation, which can include dimerization, have been studied under various conditions. The rate of degradation is influenced by factors such as pH and temperature. researchgate.net

Kinetic studies on the oxidation of famotidine with alkaline potassium permanganate (B83412) have been used to determine drug concentration, indicating that the reaction rate can be measured and quantified. nih.govresearchgate.net The hydrolysis of famotidine in aqueous solutions follows first-order kinetics, with the rate constants being dependent on pH. researchgate.net The pH-rate profile shows that famotidine undergoes specific acid catalysis in acidic regions and general base catalysis in alkaline regions. researchgate.net

Theoretical Postulation of Dimerization Pathways

Theoretical studies and computational modeling can provide insights into the plausible pathways of famotidine dimerization. While specific theoretical studies on famotidine dimerization are not detailed in the provided search results, general principles of dimerization reactions can be applied.

The dimerization of similar molecules, such as diaryl thiocarbonyl S-methanides, has been proposed to occur through a stepwise mechanism involving diradical intermediates. beilstein-journals.org This suggests that a potential pathway for famotidine dimerization could involve the formation of a diradical species, which then combines with another famotidine molecule.

Quantum mechanical methods and Natural Bond Orbital (NBO) analysis have been used to rationalize molecular interactions in co-amorphous systems of famotidine with other molecules, indicating that these theoretical approaches are valuable for understanding the intermolecular forces that could drive dimerization. researchgate.net Such studies could help in understanding the electronic structure of potential dimeric intermediates and transition states.

A plausible mechanistic pathway for famotidine degradation at pH 1.2 has been proposed, and similar mechanistic studies could be applied to elucidate the dimerization process. tezu.ernet.in The formation of stronger hydrogen-bonded heterosynthons in cocrystals has been shown to enhance the stability of famotidine, suggesting that preventing the necessary molecular conformations for dimerization through crystal engineering could be a viable strategy. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of Famotidine Dimer

High-Resolution Spectroscopic Techniques for Structural Assignment

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity within the famotidine (B1672045) dimer.

NMR spectroscopy is indispensable for determining the detailed structure of organic molecules. For famotidine dimers, NMR can reveal changes in chemical shifts, coupling patterns, and through-space correlations that are indicative of dimer formation. Studies characterizing famotidine impurities, which may include dimeric forms, report specific ¹H-NMR signals. For instance, a particular famotidine impurity (potentially a dimer or related compound) has been characterized by ¹H-NMR signals including singlets at 6.83 ppm, 6.254 ppm, and 9.45 ppm, as well as multiplets and doublets in the range of 2.4–7.8 ppm google.comgoogleapis.com. Another study highlights that ¹H-NMR can identify specific proton environments, with reported signals for famotidine itself including peaks around 6.83 ppm, 6.254 ppm, 3.68 ppm, 2.4-2.8 ppm, 5.64-5.68 ppm, 9.45 ppm, and 7.2-7.8 ppm googleapis.com. The presence of these signals, and potential shifts or new signals compared to monomeric famotidine, would confirm the dimeric structure. ¹³C-NMR and 2D-NMR techniques (like COSY, HSQC, HMBC) are vital for confirming assignments and elucidating the connectivity of atoms within the dimer, providing a comprehensive structural map researchgate.netrjptonline.org.

Mass spectrometry is critical for determining the molecular weight and providing fragmentation patterns that help elucidate the structure of the famotidine dimer. In positive ion mode, a famotidine impurity (potentially dimeric) has shown characteristic fragment ions such as m/z 106, 155, 189, 238, and 426, with the absence of m/z 259 fragments, which aids in distinguishing it from famotidine google.comgoogleapis.com. In negative ion mode, fragment ions at m/z 424, 187, and 236 have been observed for such impurities googleapis.com. These specific mass-to-charge ratios (m/z) and fragmentation pathways provide evidence for the composition and structure of the dimer, indicating how the famotidine units are linked or modified. For instance, the presence of [M+H]⁺ 155 and [M+H]⁺ 189 fragment ions in both famotidine and the impurity suggests that benzaldehyde (B42025) migration occurred at the sulfoxide (B87167) end of the structure, and the absence of [M+H]⁺ 259 fragments in the impurity spectra confirms this google.com.

IR and Raman spectroscopy are used to identify functional groups and assess molecular vibrations, which can change upon dimer formation. Studies on famotidine have identified characteristic IR peaks. For famotidine sulfamoyl propanamide (an impurity), key IR peaks include NH₂ stretching at 3501 cm⁻¹, C=N stretching at 1632 cm⁻¹, and sulfamoyl-related vibrations at 1136 cm⁻¹ . Research indicates that dimer formation can lead to red shifts in vN-H and vC=O stretching vibrations science.gov. While specific IR or Raman data for a definitively identified this compound are not extensively detailed in the provided snippets, these techniques are standard for confirming the presence of functional groups and changes in their vibrational modes that would occur if famotidine units were linked or altered in a dimeric structure. For example, changes in the C=N stretching frequency within the thiazole (B1198619) ring or alterations in the sulfamoyl group vibrations could signal dimerization researchgate.net.

Single Crystal X-ray Diffraction Analysis of Dimeric Forms

Single crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional structure of a compound. If suitable crystals of a this compound can be obtained, this technique would reveal the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) that define the dimeric structure. For instance, in related studies on famotidine polymorphs, X-ray diffraction has shown that dimers are formed and connected by N–H···O hydrogen bonds to sulfonyl groups, creating 2-D sections, and further linked into a 3-D hydrogen-bonded network cam.ac.uk. This technique is crucial for confirming the exact linkage and conformation of the famotidine units within the dimer.

Application of Differential Scanning Calorimetry (DSC) in Dimer Characterization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to detect phase transitions, such as melting, crystallization, and glass transitions, as well as chemical reactions. For famotidine dimers, DSC can provide information about their thermal stability and purity. The melting point and associated enthalpy of fusion are characteristic thermal events. For famotidine itself, DSC typically shows a melting point around 164-167 °C rjptonline.orgresearchgate.net. If a this compound has a distinct melting point or undergoes thermal decomposition at a different temperature compared to monomeric famotidine, DSC can be used to identify and quantify it. For example, studies on famotidine polymorphs show that different crystalline forms have distinct melting points and enthalpies, indicating that a dimer, if crystalline, would likely exhibit its own characteristic thermal profile researchgate.netnih.gov.

Computational Chemistry and Theoretical Modeling of Famotidine Dimer

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone in the theoretical investigation of the famotidine (B1672045) dimer, offering a detailed picture of its electronic and geometric characteristics.

Density Functional Theory (DFT) has been widely applied to study the famotidine molecule and its dimeric forms. researchgate.netnih.gov Calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), have been employed to determine the equilibrium geometry of famotidine in its ground state. researchgate.netresearchgate.net These studies provide a foundational understanding of the molecule's intrinsic structure.

DFT calculations are instrumental in analyzing the vibrational properties of famotidine, with theoretical simulations of FT-IR and FT-Raman spectra showing good correlation with experimental data. researchgate.netresearchgate.net Furthermore, DFT, in conjunction with the Quantum Theory of Atoms in Molecules (QTAIM), has been used to analyze heterodimers, such as the one formed between famotidine and ibuprofen (B1674241). nih.gov This analysis of electron density (ρ) and its Laplacian (∇²ρ) helps to characterize the strength and nature of intermolecular interactions. nih.gov

| Computational Method | Basis Set | Key Findings | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-311G(d,p) | Equilibrium geometry, harmonic vibrational frequencies, IR and Raman spectra simulation. | researchgate.netresearchgate.net |

| DFT with QTAIM | Not Specified | Analysis of electron density and its Laplacian to characterize intermolecular interactions in a famotidine-ibuprofen heterodimer. | nih.gov |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for accurately determining the conformational energetics of molecules. mdpi.comnih.gov While specific ab initio studies focusing solely on the famotidine dimer are not extensively detailed in the provided results, the principles of these methods are fundamental to understanding the energy landscapes of molecular interactions. These methods are essential for calculating the relative energies of different conformers and the energy barriers between them, providing a more precise picture than less computationally intensive methods. mdpi.comnih.gov The application of ab initio quantum electrodynamics coupled cluster methods, for instance, allows for the investigation of molecular behavior under strong light-matter coupling, which can influence excimer bond strength. aps.org

Conformational Analysis of this compound

The flexibility of the famotidine molecule allows for various spatial arrangements, or conformations, which significantly influences its interactions and the formation of dimers.

Famotidine is known to exist in different polymorphic forms, notably form A (extended conformation) and form B (folded conformation). researchgate.netau.dk Computational studies have explored these conformational preferences. researchgate.net While some calculations have suggested that extended conformers are the most stable, experimental evidence from NOESY experiments indicates a significant presence of both 'open' and 'closed' conformers, with their proportions being solvent-dependent. researchgate.net In non-polar solvents, 'closed' conformers predominate, while 'open' conformers are more prevalent in polar environments. researchgate.net The closed structure of polymorph B is stabilized by intramolecular hydrogen bonding. au.dk

| Conformation | Key Feature | Stability/Prevalence | Reference |

|---|---|---|---|

| Form A | Extended | Thermodynamically stable polymorph. | researchgate.netnih.gov |

| Form B | Folded | Metastable polymorph, stabilized by intramolecular hydrogen bonding. | au.dkresearchgate.net |

| 'Open' Conformers | Extended structure | Predominant in polar solvents (e.g., 59.8% in DMSO-d6). | researchgate.net |

| 'Closed' Conformers | Folded structure | Predominant in non-polar solvents (e.g., 77.3% in CDCl3). | researchgate.net |

The surrounding solvent environment plays a critical role in determining the conformational preferences of famotidine and, consequently, its dimeric structures. researchgate.netnih.gov As established by NOESY experiments, the polarity of the solvent directly impacts the equilibrium between 'open' and 'closed' conformers. researchgate.net In polar solvents like DMSO-d6, the proportion of 'open' conformers is significantly higher than in non-polar solvents like CDCl3. researchgate.net This solvent-dependent conformational behavior is crucial for understanding how famotidine molecules will interact and assemble into dimers in different environments. Theoretical models, such as those incorporating a polarized continuum model (PCM), can be used to simulate the effects of a solvent on the stability of different conformations and their interactions. jst.go.jpacs.org

Intermolecular Interactions and Supramolecular Assembly of Dimer Species

The formation of famotidine dimers is driven by a variety of non-covalent intermolecular interactions, leading to the creation of supramolecular assemblies. researchgate.netnih.gov

Hydrogen bonding is a key factor in the dimerization and crystal packing of famotidine. researchgate.net The molecule possesses several hydrogen bond donors and acceptors, including the guanidine (B92328) group, amine group, and sulfamoyl group, which can participate in the formation of both homodimers and heterodimers. nih.govnih.gov For instance, in co-amorphous systems with ibuprofen, the guanidine moiety of famotidine and the carboxylic group of ibuprofen can form a robust R22(8) structural motif through hydrogen bonds. nih.gov

Beyond classical hydrogen bonds, other non-covalent interactions such as π-π stacking can also contribute to the stability of the supramolecular structure. researchgate.net The study of these interactions is essential for understanding the self-assembly processes that lead to the formation of larger crystalline structures. cardiff.ac.uk Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to decompose the interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion, providing a deeper understanding of the forces driving dimerization. nih.gov

Hydrogen Bonding Networks within Dimeric Structures

The formation and stability of famotidine dimers are significantly influenced by a complex network of hydrogen bonds. Famotidine exists as two primary conformational polymorphs, Form A and Form B, each exhibiting distinct hydrogen bonding patterns that dictate their supramolecular assembly. cam.ac.ukresearchgate.net

In Form A, the famotidine molecule adopts an open or extended conformation. The crystal structure is characterized by a three-dimensional (3-D) hydrogen-bond network. cam.ac.uk Key interactions involve N–H···O hydrogen bonds that connect dimers to the oxygen atoms of the sulfonyl groups. Furthermore, centrosymmetric pairs of N–H···N hydrogen bonds are established at the sulfonyl end of each molecule, linking two-dimensional (2-D) sections into the extended 3-D architecture. cam.ac.uk

Conversely, Form B features a folded molecular conformation, stabilized by an internal N–H···N hydrogen bond. cam.ac.uk This polymorph is characterized by a more planar, 2-D hydrogen bonding network. cam.ac.uk The primary interactions that define the dimeric structure in Form B are also N–H···O and N–H···N bonds, but their arrangement leads to the formation of distinct 2-D layers. cam.ac.uk The guanidine group and the thiazole (B1198619) ring nitrogen are involved in an intramolecular N–H···N interaction in both polymorphs, which helps to impart planarity to that segment of the molecule. cam.ac.uk Theoretical studies have also highlighted the potential for N-H···S interactions, which can lead to the formation of centrosymmetric dimers in molecules containing a thioureido fragment, a motif present in famotidine. researchgate.net

The nature of these hydrogen bonds is crucial, as the intermolecular network is a primary factor in the deformation of molecular charge densities compared to the free molecule. researchgate.net Studies on famotidine cocrystals, for example with malonic acid, further confirm the robust hydrogen-bonding capability of the –N–H group of famotidine, which readily interacts with carbonyl groups of co-formers. mdpi.com

Table 1: Key Hydrogen Bonding Interactions in Famotidine Dimeric Structures

| Interaction Type | Involved Groups | Polymorph(s) | Network Dimensionality | Reference |

| N–H···O | Amine/Amide N-H and Sulfonyl O | Form A, Form B | 3-D (Form A), 2-D (Form B) | cam.ac.uk |

| N–H···N | Amine/Amide N-H and Thiazole/Guanidine N | Form A (intermolecular), Form B (intramolecular) | 3-D (Form A), 2-D (Form B) | cam.ac.uk |

| N–H···S | Amine/Amide N-H and Thiazole S | Theoretical | Dimer Formation | researchgate.net |

Theoretical Analysis of Electron Density and Charge Transfer

The theoretical analysis of electron density in famotidine dimers provides fundamental insights into the nature and strength of intermolecular interactions. Such studies often employ a combination of high-resolution X-ray diffraction experiments and quantum chemical calculations, including Density Functional Theory (DFT). researchgate.netnih.gov The resulting electron density distribution is frequently analyzed using the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. researchgate.netuni-rostock.de

QTAIM analysis allows for the topological mapping of the electron density (ρ) and its Laplacian (∇²ρ). researchgate.netnih.gov Critical points in the electron density are located to identify and characterize atomic interactions. For famotidine polymorphs, this analysis has revealed striking similarities in the electronic and electrostatic features of the two conformers (A and B). researchgate.net No significant differences were found in the nature of the interatomic interactions or in the atomic charges derived from the integration of atomic basins. researchgate.net

Despite these similarities, the crystal field and the intermolecular hydrogen bond network induce a significant deformation of the molecular charge densities when compared to an isolated, gas-phase molecule. researchgate.net This charge density deformation is more pronounced in Form A, leading to an increased dipole moment and enhanced electrostatic and polarization interaction energies. researchgate.net This increased intermolecular interaction energy in Form A largely counterbalances the higher internal energy of its molecular conformation relative to Form B. researchgate.net

Further analysis of the molecular electrostatic potential (MEP) mapped onto the molecular surface has been ableto uncover key differences between the polymorphs that are not apparent from other electronic properties. While the sizes of the electronegative and electropositive regions are similar in both forms, the average electrostatic potential in the electronegative area is significantly different, a factor that has implications for molecular recognition and binding. researchgate.net In co-amorphous systems, such as with ibuprofen, DFT calculations followed by QTAIM analysis have been used to confirm the formation of specific heterodimers stabilized by strong intermolecular interactions, evidenced by the values of the electron density and its Laplacian at the bond critical points. nih.gov

Table 2: Theoretical Methods for Electron Density and Charge Transfer Analysis

| Method | Application | Key Findings for Famotidine | Reference |

| Density Functional Theory (DFT) | Calculation of ground-state geometry and electronic properties. | Provides optimized geometries that agree well with X-ray data; calculates charge distribution. | researchgate.netnih.govresearchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis of electron density to characterize chemical bonds and intermolecular interactions. | Identifies and quantifies H-bonds; reveals charge transfer and the nature of bonding. | researchgate.netnih.govmuni.cz |

| Multipole Modeling | Refinement of experimental X-ray diffraction data to obtain accurate electron density distributions. | Shows similarities in atomic charges but differences in Molecular Electrostatic Potential (MEP) between polymorphs. | researchgate.net |

| Charge Transfer Analysis | Investigation of electron transfer in complex formation. | Famotidine can participate in charge-transfer reactions, forming stable complexes. | researchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and thermodynamic stability of molecular systems, including famotidine dimers. mdpi.com These simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, the stability of intermolecular interactions, and structural properties in different environments. mdpi.comdrexel.edu

In the context of famotidine, MD simulations have been employed to study its interactions in various systems. For instance, simulations have been used to determine the stability of famotidine when bound to biological targets, such as viral proteins. researchgate.net In these studies, the stability of the complex is typically assessed by monitoring parameters like the root-mean-square deviation (RMSD) of atomic positions over the simulation time, which indicates how much the structure deviates from its initial state. mdpi.com A stable binding is often characterized by a low and converging RMSD value. researchgate.net

MD simulations have also been applied to study co-amorphous systems containing famotidine, for example, with ibuprofen. nih.gov In this work, simulations were used to construct an amorphous assembly of the two molecules. Subsequent analysis of the radial distribution function (RDF) from the simulation trajectory helped to understand the short-range order and the specific intermolecular interactions, such as hydrogen bonds between the guanidine group of famotidine and the carboxylic group of ibuprofen, which are responsible for the physical stability of the amorphous phase. nih.govconicet.gov.ar

While specific MD studies focusing exclusively on the dynamic behavior of an isolated this compound are not extensively reported, the methodologies are well-established. drexel.edunih.gov A typical simulation of a this compound would involve:

Defining a force field (e.g., AMBER, GROMOS) to describe the inter- and intramolecular forces. mdpi.comnih.gov

Placing the dimer in a simulated environment, often a box of solvent molecules like water. drexel.edu

Running the simulation for a sufficient time (nanoseconds to microseconds) to observe relevant molecular motions. drexel.eduresearchgate.net

Analyzing the trajectory to calculate properties like interaction energies, hydrogen bond lifetimes, RMSD, and RDFs to understand the dimer's stability and dynamic nature. mdpi.comnih.gov

These simulations can predict the most stable dimeric conformations and the pathways of their association or dissociation. drexel.edunih.gov

Crystal Structure Prediction Methodologies for Dimeric Solids

Predicting the crystal structure of a flexible molecule like famotidine is a significant challenge in computational chemistry, a field known as Crystal Structure Prediction (CSP). researchgate.netnih.gov The goal of CSP is to identify stable, low-energy crystal packing arrangements (polymorphs) from the molecular structure alone. nih.gov This is typically achieved by searching for minima on the lattice energy landscape. researchgate.net

For famotidine, computational methods have been used to understand its polymorphic behavior. The methodologies involve several steps. First, the conformational landscape of the famotidine molecule is explored, as its flexibility is a key factor. cam.ac.uk Then, these conformations are used as building blocks to generate a multitude of hypothetical crystal structures within various possible space groups. The energies of these generated structures are calculated and ranked to produce a crystal energy landscape. researchgate.net

A powerful technique used in the analysis of famotidine polymorphs involves calculations of intermolecular interaction energies using methods like PIXEL. cam.ac.uk The PIXEL approach partitions the interaction energy into coulombic, polarization, dispersion, and repulsion components based on the molecule's electron density, which can be calculated using quantum chemistry methods like DFT. researchgate.net The results of these calculations can be visualized using energy-vector models, which provide a clear picture of the strength and directionality of the intermolecular interactions that form the dimeric and higher-order structures. cam.ac.uk For famotidine, these models have successfully visualized the 3-D interaction network in Form A and the 2-D layered structure in Form B, helping to rationalize their observed physical properties. cam.ac.uk

Dispersion-corrected density functional theory (DFT-D) is another crucial tool used for the energy minimization and final ranking of predicted crystal structures. cam.ac.uk These methods have become accurate enough to predict the stability ranking of different polymorphs. researchgate.net However, CSP often overestimates the number of likely polymorphs because it is primarily a thermodynamic approach, and kinetic factors that govern crystal nucleation and growth are difficult to model. researchgate.netnih.gov Despite these challenges, CSP is invaluable for rationalizing known polymorphs and aiding in the characterization of new solid forms from experimental data like powder X-ray diffraction. nih.govicdd.com

Degradation Kinetics and Chemical Stability of Famotidine Dimer

Hydrolytic Degradation Mechanisms of the Dimer

Specific research detailing the hydrolytic degradation mechanisms of Famotidine (B1672045) Related Compound B is limited. Studies on Famotidine indicate that it undergoes hydrolysis across a broad pH range, influenced by specific acid and base catalysis, as well as water catalysis, affecting both protonated and free forms of the drug nih.gov. Famotidine is known to be unstable in strongly acidic and alkaline environments pharmaffiliates.com. The dimer's behavior under these conditions would likely differ from the parent compound, but specific pathways have not been elucidated in the reviewed literature.

Oxidative Degradation Processes Affecting Dimer Integrity

Information regarding the oxidative degradation of Famotidine Related Compound B is scarce. The formation of Famotidine dimer (Related Compound B) has been associated with oxidation or disulfide linkage during the synthesis of Famotidine, which is typically minimized by employing an inert atmosphere . This suggests that oxidative conditions could potentially impact the dimer's stability, possibly leading to further oxidation or other related degradation reactions.

Photostability Studies and Light-Induced Degradation

Specific photostability studies for Famotidine Related Compound B are not extensively documented in the available literature. However, Famotidine itself is known to be unstable under light exposure pharmaffiliates.comresearchgate.net. Consequently, it is standard practice to protect Famotidine Related Compound B from light during storage and handling, implying a potential sensitivity to light-induced degradation.

Thermal Stability and Degradation Profiles

Detailed thermal stability and degradation profiles for Famotidine Related Compound B are not widely published. The recommended storage at 2-8°C pharmaffiliates.com indicates a sensitivity to elevated temperatures. For Famotidine, thermal analysis has shown exothermic peaks immediately following melting, indicative of thermal decomposition, rendering it less stable compared to some other H2-receptor antagonists researchgate.net. While direct thermal degradation data for the dimer is lacking, controlled temperature storage is inferred to be critical for its stability.

Analytical Method Development for Famotidine Dimer Research

Chromatographic Separation Techniques for Dimer Impurity Profiling

Chromatographic methods are indispensable for separating famotidine (B1672045) dimer from the parent drug and other related impurities, enabling accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the impurity profiling of famotidine, including the detection and quantification of the famotidine dimer google.comresearchgate.net. HPLC methods are developed to achieve high specificity and accuracy, making them suitable for routine quality control . Research has demonstrated the capability of HPLC to separate famotidine from its impurities, with specific methods characterized by retention times and relative retention times (RRT) for identified impurities google.com. For instance, a study reported an impurity, likely the dimer, eluting at approximately 57 minutes with an RRT of 2.13 in an HPLC chromatogram, distinct from other components like benzaldehyde (B42025) which eluted around 33.0 minutes google.com. Preparative HPLC has also been employed to isolate and purify famotidine impurities for further characterization google.com. The chemical structure of this compound (Famotidine Related Compound B) is identified as 3,5-bis [2-[[[2-[(diaminomethylene) amino] thiazoyl-4-yl] methyl] sulphanyl] ethyl]-4H-1, 2, 4, 6- thiatriazine 1, 1 dioxide, with a molecular formula of C₁₆H₂₃N₁₁O₂S₅ and a molecular weight of 561.76 google.compharmaffiliates.com.

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, speed, and sensitivity compared to traditional HPLC, making it a valuable tool for impurity analysis google.comresearchgate.net. UPLC coupled with mass spectrometry (UPLC-MS/MS) has proven effective in detecting impurities, including the this compound, at very low levels, such as 0.05% . UPLC-MS/MS systems can distinguish the dimer from related compounds, like its sulfoxide (B87167) derivative, based on differences in retention time and fragmentation patterns . Similar elution patterns observed in UPLC as in HPLC have been reported, indicating method consistency and applicability for analyzing reaction mixtures and finished products google.comresearchgate.net. UPLC methods are often developed with volatile buffers to facilitate MS detection and achieve sufficient separation of impurities google.com.

Information regarding the specific application of Capillary Zone Electrophoresis (CZE) for the analysis or profiling of this compound was not found in the provided research snippets. While CZE is a powerful separation technique, its direct application to this compound analysis is not detailed in the available literature.

Spectrophotometric and Spectrofluorimetric Quantification Strategies

Spectrophotometric and spectrofluorimetric methods can complement chromatographic techniques by providing alternative or confirmatory approaches for the quantification of this compound.

UV-Visible (UV-Vis) spectrophotometry is a fundamental analytical technique that can be utilized for the characterization and potential quantification of this compound google.com. Studies have generated UV spectra for famotidine and its related impurities, including the dimer, aiding in their identification and spectral comparison google.com. While UV-Vis spectrophotometry is commonly used for quantifying known compounds based on their absorbance at specific wavelengths, detailed methodologies specifically for the quantitative analysis of this compound using this technique were not explicitly detailed in the provided information.

Chemiluminescence (CL) is a highly sensitive detection method that can be applied in analytical chemistry. However, specific research findings or established methodologies detailing the use of chemiluminescence for the quantification of this compound were not identified in the reviewed literature snippets.

Solid State Chemistry and Polymorphism of Famotidine Dimer

Investigation of Dimeric Polymorphic Forms

The two principal polymorphic forms of famotidine (B1672045), Form A and Form B, have been extensively studied. researchgate.netnih.gov Form A is the thermodynamically stable form, while Form B is the metastable, kinetically favored form. grafiati.com The commercialized version of famotidine often utilizes the metastable Form B. nih.gov

In both polymorphic forms, the famotidine molecules exist as dimers. cam.ac.uk In Form A, the molecule has an open conformation. In contrast, Form B adopts a folded conformation, which includes an internal N–H···N hydrogen bond. cam.ac.uk In both polymorphs, an intramolecular N–H···N interaction between the guanidine (B92328) group and the nitrogen atom of the thiazole (B1198619) ring results in planarity in this section of the molecule. cam.ac.uk The dimers are connected through N–H···O hydrogen bonds to the oxygen atoms of the sulfonyl groups, creating two-dimensional sections. cam.ac.uk These sections are then linked by further hydrogen bonds, forming an extended three-dimensional network. cam.ac.uk

The different spatial arrangements of the famotidine dimers in the crystal lattice lead to distinct physicochemical properties for each polymorph. The hydrogen bonding patterns differ, with Form A exhibiting a three-dimensional hydrogen-bonding network and Form B having an apparent two-dimensional nature. cam.ac.uk This difference in dimensionality at the molecular level is consistent with the observed differences in the mechanical properties of the two polymorphs. cam.ac.uk

| Polymorphic Form | Stability | Key Structural Feature |

| Form A | Thermodynamically stable | Open molecular conformation, 3D hydrogen-bonding network. cam.ac.uk |

| Form B | Metastable | Folded molecular conformation with an internal N–H···N hydrogen bond, apparent 2D hydrogen-bonding network. cam.ac.uk |

| Form C | Less characterized | Reported as a distinct polymorph. nih.gov |

Factors Influencing Dimer Polymorphism

The crystallization of a specific polymorphic form of famotidine is highly dependent on the experimental conditions. nih.gov Several factors have been identified that influence whether Form A or Form B is preferentially formed.

Solvent: The choice of solvent plays a crucial role in determining the resulting polymorph. For instance, Form A can be obtained by recrystallization from acetonitrile (B52724), while Form B can be prepared from methanol (B129727). nih.gov The solubility of each polymorph varies across different solvents, with the general order of solubility in terms of mass ratio being methanol > water > ethanol (B145695) > acetonitrile > isopropanol (B130326) for both forms.

Crystallization Conditions:

Concentration: The initial concentration of the famotidine solution is a significant factor. nih.gov High supersaturations or concentrations tend to favor the crystallization of the metastable Form B. researchgate.netnih.gov

Cooling Rate: The rate at which the solution is cooled can also direct the polymorphic outcome, particularly at high concentrations when using solvents like acetonitrile or methanol. nih.gov

Nucleation Temperature: In aqueous solutions, the nucleation temperature is a predominant factor in controlling the polymorphism. nih.gov

Seeding: The introduction of seed crystals of a desired polymorph can be used to control the crystallization outcome. Seeding with Form A can accelerate the transformation of Form B to Form A in a slurry. researchgate.net

| Factor | Influence on Polymorphism |

| Solvent | Different solvents can favor the crystallization of specific polymorphs (e.g., acetonitrile for Form A, methanol for Form B). nih.gov |

| Concentration | High concentrations or supersaturations favor the formation of the metastable Form B. researchgate.netnih.gov |

| Cooling Rate | Can affect the resulting polymorph at high concentrations in certain solvents. nih.gov |

| Nucleation Temperature | A key controlling factor, especially in aqueous solutions. nih.gov |

| Seeding | Can be used to direct crystallization towards a specific form and accelerate polymorphic transformation. researchgate.net |

Characterization of Polymorphic Transformations

The metastable Form B can transform into the more stable Form A under certain conditions. nih.gov This transformation is of significant interest in pharmaceutical manufacturing to ensure the stability of the drug product. nih.gov

The polymorphic transformation from Form B to Form A can be induced by various processes:

Grinding: Mechanical stress from grinding can induce the transformation from Form B to Form A. nih.gov The extent of this transformation increases with the grinding time. nih.gov

Humidity and Water Content: The presence of water can facilitate the polymorphic transformation. The solid-state transformation during grinding is significantly dependent on the environmental humidity and the amount of water present. nih.gov

Temperature: Increasing the temperature can accelerate the slow transformation of Form B to Form A in a slurry. researchgate.net Thermal analysis has shown that the transformation can be observed and quantified. nih.gov

Several analytical techniques are employed to characterize and quantify the polymorphic forms and their transformations:

Differential Scanning Calorimetry (DSC): DSC can be used to identify the different polymorphs by their distinct melting points and enthalpies of fusion. Form B has a melting point of approximately 167°C, while Form A melts at a higher temperature of around 174°C. nih.gov

Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can differentiate between the polymorphs based on their unique vibrational bands. For example, Form B exhibits a characteristic absorption band at 3505 cm⁻¹, which decreases in intensity as it transforms into Form A. Conversely, new bands corresponding to Form A appear at 3451 cm⁻¹ and 1671 cm⁻¹. nih.gov Thermal FT-IR microspectroscopy is particularly useful for determining the phase transition temperature. nih.gov

Powder X-ray Diffractometry (PXRD): PXRD is a powerful technique for identifying and quantifying the different crystalline forms. Both Form A and Form B have specific X-ray diffraction patterns that allow for their determination in mixtures. nih.gov

Raman Spectrometry: Similar to PXRD, Raman spectrometry can be used for the quantitative analysis of famotidine polymorphs, as each form has characteristic vibrational bands. nih.gov

| Analytical Technique | Application in Characterizing Polymorphic Transformations |

| Differential Scanning Calorimetry (DSC) | Identifies polymorphs by their melting points and measures the enthalpy changes during transformation. nih.gov |

| Fourier Transform Infrared (FT-IR) Spectroscopy | Differentiates and quantifies polymorphs based on their characteristic absorption bands. nih.gov |

| Powder X-ray Diffractometry (PXRD) | Identifies and quantifies the crystalline phases present in a sample. nih.gov |

| Raman Spectrometry | Provides quantitative analysis of the polymorphic composition of a sample. nih.gov |

Advanced Chemical Modifications and Dimer Derived Entities

Strategies for Modifying Dimer Structure to Influence Stability or Interaction Profiles

Information pertaining to strategies for modifying the structure of the "Famotidine dimer" (CAS 89268-62-2) to influence its stability or interaction profiles is not available in the reviewed scientific literature. The primary identification of this compound within research contexts is as "Famotidine Related Compound B," an impurity google.com. Without dedicated studies on the structural modification of this specific dimer for therapeutic or pharmacokinetic enhancement, detailed research findings or data tables on such strategies cannot be presented.

Q & A

Q. What are the limitations of using famotidine in co-amorphous systems for long-term storage?

- Key Insight : Hygroscopic excipients (e.g., sorbitol) risk moisture-induced phase separation. Accelerated stability studies (40°C/75% RH) are critical for assessing recrystallization .

Tables for Key Findings

| Formulation | Tmax (h) | Cmax (ng/ml) | AUC0-24 (ng·h/ml) | Reference |

|---|---|---|---|---|

| Free Famotidine | 2.0 | 458.6 ± 0.5 | 1110.7 ± 2.1 | |

| Alginate-Famotidine | 3.0 | 323.7 ± 0.4 | 1512.3 ± 4.2 | |

| GMO-Alginate-Famotidine | 6.0 | 124.9 ± 0.9 | 2153.0 ± 6.7 |

| Excipient | Compatibility with Famotidine | Analytical Method |

|---|---|---|

| PEG6000 | Incompatible | DSC, IR |

| Avicel PH 105 | Compatible | X-ray diffraction |

| Ac-Di-Sol | Compatible | DSC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.